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molecular formula C12H12N2S B8354390 2-Benzylthio-5-amino-pyridine

2-Benzylthio-5-amino-pyridine

Cat. No. B8354390
M. Wt: 216.30 g/mol
InChI Key: LPJBBUAQGOGMAE-UHFFFAOYSA-N
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Patent
US04001254

Procedure details

91.4 g of 2-benzylthio-5-nitropyridine is dissolved in 1 liter of dimethylformamide and, after addition of 20 g of Raney nickel, hydrogenated at room temperature and at 20°-30° until the reaction is completed. The Raney nickel is filtered off under nitrogen by suction; the solvent is then evaporated off under vacuo to obtain 2-benzylthio-5-amino-pyridine, which is used direct for the subsequent thiophosgenisation.
Quantity
91.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CN(C)C=O.[Ni]>[CH2:1]([S:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][N:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
91.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
at 20°-30°
FILTRATION
Type
FILTRATION
Details
The Raney nickel is filtered off under nitrogen by suction
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated off under vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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